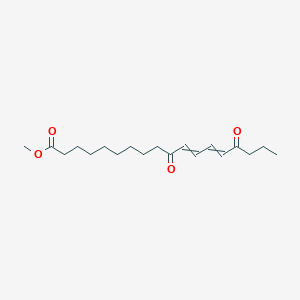
Methyl 10,15-dioxooctadeca-11,13-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 10,15-dioxooctadeca-11,13-dienoate is a chemical compound characterized by its unique structure, which includes multiple double bonds and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 10,15-dioxooctadeca-11,13-dienoate typically involves the esterification of 10,15-dioxooctadeca-11,13-dienoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reactants and stringent control of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 10,15-dioxooctadeca-11,13-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 10,15-dioxooctadeca-11,13-dienoic acid.
Reduction: Formation of methyl 10,15-dioxooctadecanoate.
Substitution: Formation of various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 10,15-dioxooctadeca-11,13-dienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 10,15-dioxooctadeca-11,13-dienoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially modulating biological processes and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 10,11-tetradecadienoate
- Methyl 10,12-octadecadienoate
- Methyl 9,12-octadecadienoate
Comparison
Methyl 10,15-dioxooctadeca-11,13-dienoate is unique due to its specific arrangement of double bonds and ester groups, which confer distinct chemical and biological properties
Properties
CAS No. |
141493-54-1 |
|---|---|
Molecular Formula |
C19H30O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 10,15-dioxooctadeca-11,13-dienoate |
InChI |
InChI=1S/C19H30O4/c1-3-12-17(20)14-10-11-15-18(21)13-8-6-4-5-7-9-16-19(22)23-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3 |
InChI Key |
DAJAXKFPQSGDHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C=CC=CC(=O)CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















